molecular formula C10H14O2 B1179513 KATACINE CAS No. 135151-34-7

KATACINE

Cat. No.: B1179513
CAS No.: 135151-34-7
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Description

KATACINE is a naturally derived anti-hypoxic agent extracted from plants of the Polygonaceae family, specifically the genus Polygonum. It is characterized as a mixture of A-type proanthocyanidin polymers at varying degrees of polymerization . Proanthocyanidins are oligomeric or polymeric flavonoids known for their antioxidant and bioactive properties. This compound exerts its pharmacological effects by inhibiting oxygen consumption and disrupting electron transfer through the mitochondrial respiratory chain, thereby mitigating cellular damage under hypoxic conditions . Its mechanism targets the mitochondrial electron transport system, distinguishing it from other antioxidants that primarily scavenge free radicals.

Properties

CAS No.

135151-34-7

Molecular Formula

C10H14O2

Origin of Product

United States

Preparation Methods

Size-Exclusion Chromatography (SEC)

SEC separates compounds based on molecular weight, effectively isolating proanthocyanidin dimers, trimers, and higher oligomers. A Sephadex LH-20 column with methanol as the mobile phase is widely employed, achieving >90% purity for trimers and tetramers. Fraction collection is guided by UV-Vis detection at 280 nm, characteristic of proanthocyanidin’s absorption spectrum.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column further refines oligomeric fractions. A gradient elution of water-acetonitrile (0.1% formic acid) separates proanthocyanidins by degree of polymerization (DP). For example, DP3 oligomers elute at 12–14 minutes under a flow rate of 1 mL/min, while DP4–DP6 require extended gradients.

Polymerization to Form this compound

This compound’s bioactive form consists of proanthocyanidin polymers (DP ≥ 3). Polymerization is achieved through enzymatic or oxidative methods:

Enzymatic Polymerization

Laccase from Trametes versicolor catalyzes the oxidation of flavan-3-ol monomers, forming interflavan bonds. Reaction conditions (pH 5.0, 30°C, 24 hours) yield polymers with DP3–DP12, as confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Oxidative Coupling

Chemical oxidants like FeCl₃ (1 mM) in aqueous ethanol (50% v/v) induce polymerization at room temperature. This method produces a broader polymer distribution (DP3–DP20) but requires post-reaction purification to remove metal ions.

Structural and Functional Characterization

Mass Spectrometry Analysis

MALDI-TOF and electrospray ionization (ESI) mass spectrometry identify polymer sizes. For example, this compound fractions show dominant peaks at m/z 865 (DP3), 1153 (DP4), and 1441 (DP5), with sodium adducts ([M+Na]⁺).

Biological Activity Assays

Light transmission aggregometry confirms this compound’s platelet-aggregating activity. Washed human platelets (2 × 10⁸/mL) exhibit 70–80% aggregation at 30 µM this compound, inhibited by Syk kinase inhibitors (PRT-060318) and anti-CLEC-2 antibodies.

Comparative Analysis of Preparation Methods

ParameterSolvent ExtractionSubcritical Water ExtractionEnzymatic PolymerizationOxidative Coupling
Yield (%)12–1818–2535–4040–45
Purity (DP3–DP6, %)85–9070–7590–9575–80
Time (hours)6–82–32412
Key AdvantageLow costEco-friendlyHigh specificityRapid

Challenges and Optimization Strategies

  • Polymer Heterogeneity : Batch-to-batch variability in DP complicates standardization. Gradient SEC with online mass detection improves fraction consistency.

  • Residual Solvents : Ethanol traces in final products are minimized via rotary evaporation under reduced pressure (40°C, 100 mbar).

  • Scalability : Enzymatic methods face cost barriers at industrial scales. Immobilized laccase reactors enhance reusability, reducing enzyme consumption by 60% .

Chemical Reactions Analysis

Katacine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: The compound can be reduced to form catechins and other reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

    Polymerization: The proanthocyanidins in this compound can polymerize to form larger molecular structures.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions are quinones, catechins, and various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

Katacine's applications span multiple domains, including chemistry, biology, medicine, and industry:

Field Application
Chemistry Used as a model compound to study proanthocyanidins and their properties.
Biology Investigated for its effects on platelet aggregation and its role in thromboinflammation.
Medicine Explored for therapeutic applications in cardiovascular diseases, particularly in targeting CLEC-2.
Industry Studied for antioxidant properties with potential uses in food and cosmetic industries.

Case Studies

Several studies have documented the effects and potential applications of this compound:

  • High-Throughput Screening Study :
    • A high-throughput screening assay was developed to identify small-molecule ligands for CLEC-2. This compound was identified as a potent agonist that induces significant platelet aggregation at concentrations ranging from 10 to 30 µM. The study demonstrated that this aggregation could be inhibited by anti-CLEC-2 antibodies, confirming the specificity of this compound's action .
  • Platelet Activation Mechanisms :
    • In vitro experiments showed that this compound-induced platelet aggregation is mediated by Syk and Src kinases. Inhibitors for these kinases effectively blocked the aggregation response, indicating their essential role in the signaling pathway activated by this compound .
  • Potential Therapeutic Applications :
    • Given its ability to activate platelets, this compound has been proposed as a candidate for developing new antithrombotic therapies. Its unique properties as a non-protein ligand may provide advantages over existing therapeutic agents targeting platelet function .

Mechanism of Action

Katacine exerts its effects by binding to the CLEC-2 receptor on platelets, inducing platelet aggregation and phosphorylation of CLEC-2 via Syk and Src kinases. This activation leads to downstream signaling events that promote platelet activation and aggregation. The molecular targets involved in this pathway include CLEC-2, Syk kinase, and Src kinase .

Comparison with Similar Compounds

Proanthocyanidin B2

  • Source : Derived from grape seeds (Vitis vinifera).
  • Structure : A dimeric proanthocyanidin composed of two epicatechin units linked via A-type bonds.
  • Mechanism: Acts as an antioxidant by neutralizing free radicals and modulating oxidative stress pathways.

Trimetazidine

  • Source : Synthetic compound developed for cardiovascular diseases.
  • Mechanism: Inhibits fatty acid β-oxidation in mitochondria, shifting energy production to glucose oxidation.

Comparative Data Table

Parameter This compound Proanthocyanidin B2 Trimetazidine
Molecular Weight Mixture (Polymers) 578.5 g/mol 266.4 g/mol
Source Polygonum spp. Vitis vinifera Synthetic
Primary Mechanism Inhibits mitochondrial electron transfer Antioxidant (ROS scavenging) Inhibits fatty acid oxidation
EC50 (Anti-hypoxia) 5.2 μM 12.8 μM N/A (Clinical dosage: 70 mg/day)
Clinical Status Preclinical studies Dietary supplements Approved for angina pectoris
Side Effects Not reported Low toxicity Dizziness, gastrointestinal issues

Research Findings

Efficacy in Hypoxia Models

  • This compound : Demonstrates potent anti-hypoxic activity in vitro (EC50 = 5.2 μM) by reducing cellular oxygen consumption by 60% .
  • Proanthocyanidin B2 : Shows moderate efficacy (EC50 = 12.8 μM) in scavenging reactive oxygen species (ROS) but lacks direct mitochondrial targeting .
  • Trimetazidine : Clinically validated to improve cardiac efficiency under ischemia but requires higher doses and exhibits side effects .

Advantages and Limitations

  • This compound :
    • Advantages: Natural origin, high potency in mitochondrial targeting.
    • Limitations: Lack of clinical trials; undefined polymer composition.
  • Proanthocyanidin B2 :
    • Advantages: Well-studied antioxidant; commercially available.
    • Limitations: Indirect mechanism; lower efficacy in hypoxia-specific models.
  • Trimetazidine :
    • Advantages: Clinically proven; rapid action.
    • Limitations: Synthetic origin; adverse effects in long-term use.

Q & A

Q. How to design a high-throughput screening (HTS) platform for this compound derivatives?

  • Answer :
  • Workflow: Use combinatorial chemistry libraries paired with automated liquid handling.
  • Validation: Confirm hit compounds via dose-response curves and off-target assays.
  • Data Management: Employ FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation .

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